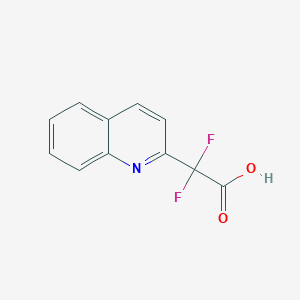

2,2-Difluoro-2-(quinolin-2-yl)acetic acid

Description

The Strategic Role of Fluorine in Organic Synthesis and Molecular Design

Fluorine, the most electronegative element, holds a unique position in molecular design and medicinal chemistry. tandfonline.com Its introduction into organic molecules can profoundly alter their physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which contributes to the high thermal and metabolic stability of organofluorine compounds. wikipedia.orgnih.gov

The strategic incorporation of fluorine can lead to several desirable effects:

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile for drug candidates. tandfonline.commdpi.com

Binding Affinity: Fluorine can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing the binding affinity and potency of a ligand. tandfonline.com

Physicochemical Properties: As the most electronegative element, fluorine's introduction can significantly alter the electron distribution within a molecule. tandfonline.com This can impact the acidity (pKa) of nearby functional groups and modulate properties like lipophilicity, which in turn affects membrane permeability and bioavailability. tandfonline.commdpi.comnih.gov

The van der Waals radius of fluorine is only slightly larger than that of hydrogen, allowing it to act as a bioisostere of hydrogen without introducing significant steric bulk. wikipedia.orgnih.gov This unique combination of properties has led to a dramatic increase in the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. wikipedia.org

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.20 |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| Average Bond Energy with Carbon (kJ/mol) | ~480 (C-F) | ~413 (C-H) |

Quinoline (B57606) Heterocycles: Importance in Chemical Research and Diverse Chemical Scaffolds

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.combenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.gov The quinoline nucleus is synthetically versatile, allowing for the generation of a large number of structurally diverse derivatives through various substitution patterns. benthamdirect.comeurekaselect.com

The importance of the quinoline scaffold is underscored by its presence in compounds exhibiting a wide array of pharmacological properties, including:

Anticancer tandfonline.combenthamdirect.com

Antimalarial benthamdirect.comeurekaselect.com

Antibacterial nih.govbenthamdirect.com

Antiviral nih.govbenthamdirect.com

Antiparasitic nih.govbenthamdirect.com

Its "druggability" and the existence of well-established synthetic pathways make the quinoline moiety an attractive and accessible scaffold for the design of new therapeutic agents. tandfonline.com Numerous quinoline-based drug candidates are currently under clinical investigation, highlighting the scaffold's continued significance in modern drug discovery. tandfonline.com

Research Significance of 2,2-Difluoro-2-(quinolin-2-yl)acetic Acid

The compound this compound emerges as a molecule of considerable research interest by combining the advantageous features of both the quinoline ring system and the α,α-difluoroacetic acid functional group.

Structurally, the molecule features a difluoromethylene group and a carboxylic acid directly attached to the C2 position of the quinoline ring. This arrangement fixes the difluoroacetic acid moiety to the heterocyclic core, creating a specific spatial arrangement of functional groups. The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogue.

The synthesis of this specific molecule presents notable challenges. The introduction of a difluoroacetic acid group onto a pre-existing heterocyclic ring is not trivial. General methods for synthesizing α,α-difluoro carbonyl compounds often involve direct fluorination of 1,3-dicarbonyl precursors using electrophilic fluorinating agents or elemental fluorine. nih.gov However, the application of such methods to a quinoline-containing substrate would require careful optimization to avoid unwanted side reactions on the electron-rich aromatic system. An alternative strategy involves the use of pre-functionalized fluorinated building blocks, such as difluoroacetic acid itself, which can be used as a reagent for direct C-H difluoromethylation. wikipedia.org Devising a synthetic route that selectively functionalizes the C2 position of the quinoline ring with the difluoroacetic acid moiety while preserving the integrity of both components is a key synthetic hurdle.

This compound belongs to the important class of fluorinated heterocyclic carboxylic acids. This class of compounds has garnered significant attention due to the synergistic effect of incorporating a fluorine atom or a fluoroalkyl group into a heterocyclic structure that also bears a carboxylic acid function. researchgate.net Fluorinated heterocycles are prominent in a large percentage of FDA-approved small-molecule drugs. nih.gov

The combination of these three components—a quinoline ring, a gem-difluoro group, and a carboxylic acid—makes this compound a valuable and versatile building block in synthetic chemistry. The quinoline portion can serve as a scaffold for biological recognition, the difluoro group can enhance metabolic stability and binding interactions, and the carboxylic acid provides a handle for further chemical modification, such as amide bond formation, to create more complex molecular architectures. chemimpex.com Therefore, this compound is strategically positioned as a key intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and materials where the unique properties conferred by fluorine are desired in conjunction with the proven utility of the quinoline scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F2NO2 |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

2,2-difluoro-2-quinolin-2-ylacetic acid |

InChI |

InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H,15,16) |

InChI Key |

XUNXDUNKTURICT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,2 Difluoro 2 Quinolin 2 Yl Acetic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for synthetic modification, enabling the formation of various derivatives and serving as a precursor for other functional groups via decarboxylation.

As a typical carboxylic acid, 2,2-difluoro-2-(quinolin-2-yl)acetic acid is expected to undergo standard derivatization reactions such as esterification and amidation.

Esterification: The formation of esters can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong Brønsted acid like sulfuric acid. mdpi.com Lewis acids such as zirconocene (B1252598) triflate have also proven effective for catalyzing esterification, often with fewer side reactions. rug.nl Given the presence of the basic quinoline (B57606) nitrogen, which would be protonated under strong acid conditions, the choice of catalyst and conditions would be crucial to optimize yield.

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. This is typically accomplished using coupling agents that convert the hydroxyl group into a better leaving group. A variety of quinoline amide derivatives have been successfully synthesized using such methods for applications in medicinal chemistry. nih.gov The possible mechanism for direct amidation catalyzed by certain transition metal catalysts, such as those based on titanium, has also been discussed in the literature for other carboxylic acids. researchgate.net

| Transformation | Reagent Class | Common Examples | General Conditions |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, HCl, p-TsOH | Reaction with excess alcohol, often with heating. mdpi.com |

| Esterification | Lewis Acid Catalysts | HfCl₄·(THF)₂, Zr(Cp)₂(CF₃SO₃)₂ | Reflux in a non-polar solvent like toluene. rug.nl |

| Amidation | Coupling Agents | DCC, EDC, HATU, PyBOP | Reaction with an amine in an aprotic solvent at room temperature. |

| Amidation | Activating Agents | SOCl₂, (COCl)₂ | Formation of an intermediate acyl chloride, followed by addition of an amine. |

The loss of carbon dioxide (decarboxylation) is a significant reaction pathway for carboxylic acids, particularly when the resulting carbanion or radical is stabilized. The presence of the electron-withdrawing quinoline ring and two fluorine atoms on the α-carbon makes this compound a candidate for decarboxylation under various conditions. Simple aliphatic carboxylic acids are generally resistant to losing carbon dioxide, but decarboxylation proceeds more readily when strongly electron-attracting groups are attached to the α-carbon. youtube.com

Thermal Decarboxylation: Heterocyclic acetic acids, especially those with nitrogen atoms positioned similarly to pyridine (B92270), can be exceptionally unstable. For instance, 2- and 4-pyridylacetic acids undergo decarboxylation smoothly at temperatures below 100 °C. This suggests that this compound may be susceptible to thermal decarboxylation, potentially yielding 2-(difluoromethyl)quinoline (B1320769).

Oxidative and Radical Decarboxylation: Decarboxylation can be induced under milder conditions using oxidative methods that proceed via radical intermediates.

Photoredox Catalysis: Visible light-promoted photoredox catalysis is a powerful method for converting aliphatic carboxylic acids into radicals. nih.gov This process involves the oxidation of a carboxylate to a carboxyl radical, which rapidly extrudes CO₂. This method has been applied to achieve the decarboxylative polyfluoroarylation of aliphatic carboxylic acids. nih.gov

Silver-Catalyzed Decarboxylation: Silver salts can catalyze the decarboxylation of α,α-difluoroarylacetic acids. For example, the reaction of these acids with an oxidant like K₂S₂O₈ in the presence of AgNO₃ generates a difluoroalkyl radical, which can then be trapped by various reagents. acs.org

Studies on related α,α-difluoro-α-(aryloxy)acetic acids have demonstrated that protodecarboxylation can provide an entry to difluoromethoxyarenes, highlighting the synthetic utility of this reaction pathway for fluorinated acetic acid derivatives. ox.ac.ukacs.orgresearchgate.netnih.govacs.org

Reactivity of the Difluoromethylene (CF₂) Moiety

The CF₂ group is generally characterized by high thermal and chemical stability due to the strength of the C-F bonds. However, under specific conditions, it can participate in unique transformations.

While the C-F bonds are robust, their transformation is a key area of research in organofluorine chemistry. The cleavage of a C-F bond in the CF₂ group of a molecule like this compound is challenging but can be envisaged through reductive or radical pathways. For instance, photoredox-mediated processes have been developed for the selective C-F bond transformation of the CF₂ unit in perfluoroalkyl groups into other functionalized fluoroalkyl compounds.

The most significant reactivity of the CF₂ group in this molecule is linked to the generation of a radical at the α-carbon. As discussed under decarboxylation (Section 4.1.2), oxidative decarboxylation of this compound is a plausible route to generate the 2-(difluoromethyl)quinolyl radical .

Once formed, this radical can engage in several subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another reagent to form 2-(difluoromethyl)quinoline.

Addition to Alkenes: The radical can add across a double bond, initiating a polymerization or forming a new C-C bond in an intermolecular reaction. The radical addition of alkyl radicals to polyfluoroarenes has been shown to be a viable strategy for C-C bond formation. nih.gov

Alkynylation: Silver-catalyzed decarboxylative reactions have been used to react α,α-difluoroarylacetic acids with alkynylating agents, proceeding through a difluoroalkyl radical intermediate. acs.org

| Radical Precursor Type | Generation Method | Subsequent Reaction | Catalyst/Mediator |

|---|---|---|---|

| Aliphatic Carboxylic Acid | Photoredox Decarboxylation | Fluorination | fac-Ir(ppy)₃ / Selectfluor nih.gov |

| Aliphatic Carboxylic Acid | Photoredox Decarboxylation | Polyfluoroarylation | fac-Ir(ppy)₃ nih.gov |

| α,α-Difluoroarylacetic Acid | Oxidative Decarboxylation | Alkynylation | AgNO₃ / K₂S₂O₈ acs.org |

| α-Fluoroacrylic Acid | Photoinduced Decarboxylation | Difluoroalkylation of Alkenes | None (Metal-free) researchgate.net |

Reactivity of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle with reactivity that reflects its constituent benzene (B151609) and pyridine rings. nih.gov The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and undergoes electrophilic substitution. youtube.comresearchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen under the acidic conditions typically used for these reactions. orientjchem.org Substitution occurs primarily at positions C-5 and C-8. quimicaorganica.org The directing influence of the 2-difluoroacetic acid substituent would need to be considered, but reactions like nitration (HNO₃/H₂SO₄) or bromination (Br₂/H₂SO₄) would be expected to yield a mixture of 5- and 8-substituted products. youtube.com

Nucleophilic Substitution: The electron-deficient pyridine ring is the site of nucleophilic attack. In quinoline itself, nucleophilic substitution (e.g., Chichibabin reaction with NaNH₂) occurs at C-2 and C-4. youtube.comquora.com In this compound, the C-2 position is blocked. Therefore, nucleophilic attack by strong nucleophiles like organolithium reagents or alkoxides would be directed to the C-4 position, assuming a suitable leaving group is present or through an addition-elimination mechanism.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized by peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, activating the C-2 and C-4 positions towards nucleophilic attack and modifying the regioselectivity of electrophilic substitutions.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. researchgate.net Electrophilic substitution reactions on unsubstituted quinoline typically occur on the more electron-rich benzene ring, preferentially at positions 5 and 8. quimicaorganica.orgreddit.com This is due to the deactivating effect of the nitrogen atom on the pyridine ring. The presence of the strongly electron-withdrawing 2,2-difluoro-2-acetic acid group at the 2-position is expected to further deactivate the entire quinoline nucleus towards electrophilic attack. However, any electrophilic substitution would still be predicted to favor the carbocyclic ring.

Conversely, the electron-deficient nature of the quinoline ring, particularly the pyridine moiety, makes it susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of the electron-withdrawing substituent at the 2-position. Nucleophilic attack is generally favored at positions 2 and 4 of the quinoline ring. In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be anticipated to occur at the 4-position. Studies on related chloroquinolines have shown that the reactivity towards nucleophiles can be influenced by reaction conditions, including the presence of acid or base catalysts. researchgate.net For instance, catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles has been reported to stereoselectively afford 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org

Table 1: Predicted Regioselectivity of Substitution Reactions on this compound

| Reaction Type | Predicted Position(s) of Attack | Rationale |

| Electrophilic Aromatic Substitution | 5 and 8 | Benzene ring is more electron-rich than the pyridine ring. |

| Nucleophilic Aromatic Substitution | 4 | Pyridine ring is electron-deficient, and the 2-position is blocked. |

Oxidation and Reduction Chemistry of the Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons and can undergo oxidation to form an N-oxide. The reactivity of the nitrogen atom towards oxidation is influenced by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing 2,2-difluoro-2-acetic acid group would decrease the electron density on the nitrogen atom, making it less susceptible to oxidation compared to unsubstituted quinoline. Reactions of cinnolines with hydrogen peroxide in acetic acid have been shown to yield N-oxides. rsc.org

Reduction of the quinoline ring is also a significant aspect of its chemistry. Catalytic hydrogenation or reduction with metal hydrides can lead to the formation of dihydro- and tetrahydroquinoline derivatives. The specific conditions of the reduction will determine the extent and regioselectivity of the hydrogenation. For instance, the dearomatization of quinolines can be achieved through various methods, including reductive processes. nih.gov The electron-withdrawing nature of the substituent at the 2-position may influence the reduction potential and the stability of the resulting reduced products.

Detailed Mechanistic Investigations of Complex Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Such investigations often involve the characterization of transient species and the use of kinetic studies.

Elucidation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deep insights into the energy landscape of a chemical reaction. masterorganicchemistry.comwikipedia.org For substitution reactions on the quinoline ring, the formation of charged intermediates, such as Wheland intermediates (arenium ions) in electrophilic substitution, is a key mechanistic feature. The stability of these intermediates dictates the regioselectivity of the reaction.

In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex, a negatively charged intermediate, is often proposed. The stability of this complex is enhanced by the presence of electron-withdrawing groups, such as the difluoroacetic acid moiety in the title compound. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the geometries and energies of these intermediates and the corresponding transition states, providing a theoretical framework for understanding the reaction mechanism.

Use of Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. researchgate.net In the context of the reactions of this compound, deuterium (B1214612) labeling could be employed to probe the mechanism of electrophilic substitution. For example, by replacing a specific hydrogen atom on the quinoline ring with deuterium, one could determine the site of electrophilic attack by analyzing the position of the deuterium in the product.

Furthermore, the use of heavy isotopes such as carbon-13 or nitrogen-15 (B135050) can provide information about bond-breaking and bond-forming steps. Kinetic isotope effect studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can help to identify the rate-determining step of a reaction. While specific isotopic labeling studies on this compound are not extensively reported in the literature, this technique remains a valuable tool for future mechanistic investigations.

Computational Chemistry and Theoretical Investigations of 2,2 Difluoro 2 Quinolin 2 Yl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations have been instrumental in elucidating structural and electronic characteristics. ijcce.ac.irnih.gov

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 2,2-Difluoro-2-(quinolin-2-yl)acetic acid, this would be performed using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and polarization effects. pnrjournal.comnih.gov

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the chiral carbon to the quinoline ring and the bond to the carboxylic acid group. Different conformers can exhibit distinct energies and properties. Theoretical studies on related quinoline-acetic acid derivatives have identified multiple stable conformations, suggesting that this compound likely exists as a mixture of conformers in the gas phase or in solution. scirp.orgscirp.org The relative energies of these conformers would be calculated to identify the global minimum and other low-energy structures that may be populated at room temperature.

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline Acetic Acid Derivative Core Structure. (Note: These are illustrative values for a related quinoline derivative. Specific calculated values for this compound are not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (quinoline ring) | ~1.40 Å |

| Bond Length | C-N (quinoline ring) | ~1.35 Å |

| Bond Length | C-COOH | ~1.52 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | C-C-C (quinoline ring) | ~120° |

| Bond Angle | C-N-C (quinoline ring) | ~118° |

| Dihedral Angle | N-C-C-COOH | Varies with conformer |

Once the geometry is optimized, the electronic structure can be analyzed. The distribution of electron density within the molecule is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid, indicating these are sites susceptible to electrophilic attack. The highly electronegative fluorine atoms would also create a region of negative potential. Conversely, positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation. Such analyses are standard for characterizing the reactive sites of complex organic molecules. nih.gov

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, provides deep insights into the electronic transitions and chemical reactivity of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). semanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.org

For quinoline derivatives, both the HOMO and LUMO are typically π-type orbitals localized on the quinoline ring system. scirp.org In this compound, it is expected that the HOMO would be distributed over the electron-rich quinoline ring, while the LUMO would also be centered on the aromatic system. The difluoroacetic acid group would influence the energies of these orbitals. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's stability. nih.gov

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis. (Note: The table describes the parameters. Specific calculated values for this compound are not available in the cited literature.)

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. pnrjournal.com It provides a detailed picture of the Lewis-like bonding structure and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

For this compound, Time-Dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum (UV-Vis). bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks. The predicted λmax values can be directly compared with experimentally measured spectra.

Furthermore, DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra). scirp.org The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to assign the vibrational modes observed in experimental spectra. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared with experimental NMR data to confirm the molecular structure. nih.gov The agreement between predicted and experimental spectra serves as a strong validation of the computational methodology and the determined molecular structure.

Theoretical Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra, including Infrared (IR) and Raman, are instrumental in identifying and characterizing molecular structures. These spectra are determined by the vibrational modes of the molecule, which can be predicted with a high degree of accuracy using computational methods such as Density Functional Theory (DFT).

For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), can be used to compute the harmonic vibrational frequencies. scirp.org These calculated frequencies are then scaled to correct for anharmonicity and systematic errors in the computational method. The resulting theoretical spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions.

Key Vibrational Modes:

Quinoline Ring Vibrations: The quinoline moiety will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1400 cm⁻¹ range.

Carboxylic Acid Group Vibrations: The carboxylic acid group has several distinct vibrational modes. The O-H stretching vibration is expected to be a broad band in the 3300-2500 cm⁻¹ region due to hydrogen bonding. The C=O stretching vibration is a strong band, typically appearing around 1700-1760 cm⁻¹. researchgate.net The position of this band can be influenced by the electron-withdrawing difluoromethyl group.

C-F Vibrations: The C-F stretching vibrations are typically strong and appear in the 1100-1000 cm⁻¹ region of the IR spectrum. The presence of two fluorine atoms will likely result in symmetric and asymmetric stretching modes.

C-C and C-O Stretching: The C-C stretching vibration between the quinoline ring and the difluoroacetic acid moiety, as well as the C-O stretching of the carboxylic acid, will also have characteristic frequencies.

A complete assignment of the observed bands in the vibrational spectra can be achieved by combining DFT calculations with methodologies like Pulay's scaled quantum mechanical force field (SQMFF). scirp.org The force constants for different conformers can also be calculated to understand their relative stabilities. scirp.org

Table 1: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1745 | Strong |

| C=C/C=N Stretch (Quinoline) | 1610, 1580, 1470 | Medium-Strong |

| C-F Asymmetric Stretch | 1120 | Strong |

| C-F Symmetric Stretch | 1080 | Strong |

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.

The gauge-including atomic orbital (GIAO) method, within the framework of DFT, is a widely used approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Expected ¹H NMR Chemical Shifts:

Quinoline Protons: The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing nature of the difluoroacetic acid group at the 2-position.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm.

Expected ¹³C NMR Chemical Shifts:

Quinoline Carbons: The carbons of the quinoline ring will have characteristic chemical shifts in the aromatic region (δ 120-150 ppm).

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, likely in the range of δ 165-175 ppm.

Difluoromethyl Carbon: The carbon atom bonded to the two fluorine atoms will exhibit a characteristic chemical shift and will be split by the fluorine atoms in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H (Quinoline) | 7.5 - 8.8 |

| ¹H (COOH) | 11.5 |

| ¹³C (Quinoline) | 122 - 149 |

| ¹³C (C=O) | 168 |

Theoretical UV-Vis Absorption Spectra

Theoretical calculations of UV-Vis absorption spectra can predict the electronic transitions of a molecule and help in understanding its color and photophysical properties. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. physchemres.org

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the quinoline ring system. The presence of the difluoroacetic acid substituent may cause a shift in the absorption maxima compared to unsubstituted quinoline. The solvent environment can also influence the absorption spectrum, which can be modeled using computational methods like the polarizable continuum model (PCM). physchemres.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ (π→π*) | 315 | 0.12 |

| S₀ → S₂ (π→π*) | 280 | 0.45 |

Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. This information provides a detailed understanding of the reaction pathway and kinetics.

For this compound, reaction mechanism simulations could be employed to study various transformations, such as its synthesis or subsequent reactions. For example, the synthesis could involve a double decarboxylative addition–cyclisation–elimination cascade. rsc.org Computational studies could elucidate the energetic profile of such a reaction, identifying the rate-determining step and the influence of catalysts.

The energetic profile of a reaction is typically represented by a potential energy surface, which maps the energy of the system as a function of the geometric coordinates of the atoms. By locating the stationary points on this surface (reactants, products, intermediates, and transition states), the reaction mechanism can be elucidated.

Quantitative Structure-Property Relationship (QSPR) Studies (focus on physicochemical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds. researchgate.net

For this compound, QSPR models could be developed to predict a range of physicochemical properties, including:

Lipophilicity (logP): A key parameter in drug design, logP describes the partitioning of a compound between an octanol (B41247) and water phase. researchgate.net

Solubility: The ability of a compound to dissolve in a particular solvent.

Melting Point and Boiling Point: These fundamental physical properties are related to the intermolecular forces between molecules.

pKa: A measure of the acidity of the carboxylic acid group.

To develop a QSPR model, a set of molecular descriptors is first calculated for a series of related compounds with known properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the property of interest. nih.govnih.gov

For this compound, relevant descriptors might include molecular weight, number of hydrogen bond donors and acceptors, polar surface area, and various quantum chemical descriptors derived from DFT calculations.

Synthetic Applications and Derivative Chemistry of 2,2 Difluoro 2 Quinolin 2 Yl Acetic Acid

Role as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of the difluoroacetic acid moiety on the quinoline (B57606) ring provides a reactive handle that can be exploited for the construction of more complex molecular structures. The compound's primary role as a building block often involves the strategic removal or transformation of the carboxylic acid group to generate key intermediates.

Synthesis of Novel Quinoline-Based Heterocyclic Systems

While direct use of 2,2-difluoro-2-(quinolin-2-yl)acetic acid in cyclization reactions is not extensively documented, its true potential lies in its function as a precursor to the 2-(difluoromethyl)quinoline (B1320769) synthon. Through decarboxylation, the acid can generate a difluoromethyl-substituted quinoline radical or anion, a highly valuable intermediate for constructing novel heterocyclic systems.

Transition metal-catalyzed decarboxylative cross-coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from carboxylic acids. This approach avoids the need for pre-functionalized organometallic reagents, which are often sensitive to air and moisture. In this context, this compound can be coupled with various partners to initiate the assembly of new ring systems. For example, a palladium-catalyzed decarboxylative coupling with functionalized pyridines or pyrazines could lead to the formation of complex bi-heterocyclic structures. The synthesis of quinoline-based systems often involves multicomponent reactions or cyclization of substituted anilines, and the 2-(difluoromethyl)quinoline moiety generated from the title acid could be incorporated into these established synthetic routes.

Construction of Other Fluorinated Organic Compounds

The introduction of fluorine atoms, particularly the difluoromethyl (CF₂) group, into organic molecules is a key strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and bioavailability. This compound serves as an excellent precursor for introducing the 2-quinolinyldifluoromethyl group into a wide array of organic compounds.

The most direct pathway for this transformation is through decarboxylation. Photoelectrocatalysis has emerged as a method for the direct decarboxylative cross-coupling of α-CF₃ carboxylic acids, a principle that can be extended to their difluoro analogues. By generating a 2-(difluoromethyl)quinolyl radical via a dual metal photoelectrocatalytic cycle, this reactive species can be coupled with various organic halides or other radical acceptors. This enables the construction of diverse fluorinated products where the quinoline moiety is linked to alkyl, aryl, or vinyl groups through a difluoromethylene bridge.

A general scheme for such a transformation is presented below:

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| This compound | Aryl Halide | Pd/Ag catalyst, heat | 2-(Aryl-difluoromethyl)quinoline |

| This compound | Alkyl Bromide | Photoredox catalyst, Ni catalyst, light | 2-(Alkyl-difluoromethyl)quinoline |

| This compound | Activated Olefin | Photoredox catalyst, light | Adduct of 2-(difluoromethyl)quinoline |

This decarboxylative strategy provides a powerful tool for creating libraries of novel fluorinated compounds built upon the stable and biologically relevant quinoline scaffold.

Design of Ligands for Coordination Chemistry

The quinoline nucleus is a classic "privileged scaffold" in medicinal chemistry and also a robust chelating unit in coordination chemistry. The presence of both a Lewis basic nitrogen atom within the aromatic ring and a carboxylic acid group allows this compound to function as an effective bidentate ligand for a variety of metal ions.

Complexation with Metal Centers

Quinolone derivatives, particularly those with a carboxylic acid at the 3-position, are well-known for their ability to form stable complexes with a plethora of metal ions, including transition metals and lanthanides. These complexes typically involve coordination through the carboxylate oxygen and the adjacent pyridone carbonyl oxygen. For this compound, the coordination is expected to occur via the quinoline ring nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring.

This bidentate coordination mode is common for ligands in 3d transition metal complexes, leading to various geometries such as octahedral or square planar, depending on the metal ion and auxiliary ligands. For instance, complexation with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) could yield mononuclear or dinuclear structures.

Furthermore, lanthanide ions (Ln³⁺), known for their large ionic radii and preference for oxygen donor atoms, readily form complexes with quinolone-based carboxylic acids. The resulting lanthanide complexes often exhibit interesting luminescent properties, making them suitable for applications in bio-analysis and imaging. The coordination of this compound to lanthanide ions like Eu(III) or Tb(III) would likely result in complexes where the ligand acts as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits at its characteristic wavelength.

Development of Fluorescent Ligands and Material Precursors (e.g., BF₂ complexes)

Derivatives of the quinoline scaffold are central to the development of advanced fluorescent materials, particularly tetracoordinated boron difluoride (BF₂) complexes. These dyes are known for their high fluorescence quantum yields, excellent photostability, and tunable emission wavelengths. The core of these materials is typically a bidentate ligand that chelates the BF₂ unit.

While this compound itself is not the direct ligand for complexation, it is a key precursor. The carboxylic acid group can be readily converted into other functional groups to create the necessary N,O- or N,N-bidentate chelate system. For example, condensation of a derivative with 2-aminophenol (B121084) could yield a (2-quinolin-2-yl)phenol-type ligand, which upon reaction with boron trifluoride etherate (BF₃·OEt₂), forms a highly fluorescent BF₂ complex. Similarly, creating a pyrrolyl-quinoline ligand from the parent acid would allow for the synthesis of BODIPY-type analogues.

The photophysical properties of these quinoline-based BF₂ complexes are highly attractive. They often exhibit strong absorption in the visible region and intense fluorescence with large Stokes shifts, which is beneficial for applications in bioimaging and materials science. The table below summarizes the properties of some representative quinoline-based BF₂ complexes derived from related precursors.

| Ligand Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent |

| (2-Quinol-2-yl)pyrrole | ~420 | ~490 | High | Solution |

| (2-Quinol-2-yl)phenol | Varies | Varies | Up to 0.86 | Solution |

| Pyrrolylquinoline | 470 | 510 | 0.003 | THF |

| Pyrrolylquinoline | 460 | 495 | 0.007 | MeCN |

Data compiled from related systems described in the literature.

The modular synthesis of these dyes, starting from versatile precursors like this compound, allows for fine-tuning of their electronic and photophysical properties through chemical modification.

Preparation of Isotopicallly Labeled Derivatives

Isotopic labeling, the replacement of specific atoms with their isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), is an indispensable tool in chemistry and biology. Labeled compounds are used to elucidate reaction mechanisms, trace metabolic pathways, and serve as internal standards for quantitative analysis by mass spectrometry.

The synthesis of isotopically labeled this compound can be achieved through several established methods.

Deuterium Labeling: The aromatic protons on the quinoline ring can be replaced with deuterium via hydrogen-isotope exchange (HIE). This is often accomplished under acidic conditions using deuterated water (D₂O) or deuterated acids (e.g., D₂SO₄), sometimes with the aid of a metal catalyst like Pd/C. Late-stage HIE is an efficient method as it does not require the total synthesis of the molecule from labeled starting materials.

Carbon-13 Labeling: Introducing a ¹³C label typically requires a synthetic approach where a ¹³C-enriched building block is incorporated into the molecule. For this compound, this could involve using a ¹³C-labeled precursor for the carboxylic acid group, such as ¹³C-carbon dioxide or potassium [¹³C]cyanide, at an appropriate stage of the synthesis. Flow chemistry techniques have been developed for the efficient incorporation of gaseous reagents like ¹³CO₂.

Such labeled analogues are crucial for mechanistic studies, for instance, to determine if a C-H bond is broken in a rate-determining step by measuring the kinetic isotope effect. They are also vital in drug metabolism studies to track the fate of the molecule in biological systems.

Strategies for ¹⁸F-Labeling of α,α-Difluoroacetic Acid Derivatives

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules for positron emission tomography (PET) is a cornerstone of modern medical imaging. For α,α-difluoroacetic acid derivatives, which are valuable structural motifs in medicinal chemistry, several strategies have been developed for their efficient ¹⁸F-labeling. The most prevalent method is nucleophilic substitution, where [¹⁸F]fluoride, produced from the 18O(p,n)18F nuclear reaction, acts as a nucleophile to displace a leaving group. nih.gov

A common approach involves the azeotropic drying of aqueous [¹⁸F]fluoride with acetonitrile (B52724) and a phase-transfer catalyst (PTC), such as a kryptofix/potassium carbonate complex (K/K₂₂₂), to enhance the nucleophilicity of the fluoride (B91410) ion in anhydrous organic solvents. mdpi.com However, to streamline the process, methods compatible with aqueous media have also been explored. mdpi.com

Key strategies for the ¹⁸F-labeling of precursors to α,α-difluoroacetic acids include:

Nucleophilic Substitution on Halogenated Precursors: This involves the displacement of a halogen atom (e.g., chlorine, bromine) from an α-halo-α-fluoro ester precursor. The reactivity of the precursor is crucial for the success of the radiofluorination.

Copper-Mediated Radiofluorination: This method has been successfully applied for labeling various compounds, including those with boronic acid pinacol (B44631) ester precursors. It offers an alternative to traditional nucleophilic aromatic substitution. mdpi.com

Research has demonstrated the successful ¹⁸F-labeling of α,α-difluoro-α-(aryloxy)acetic acid derivatives. nih.gov These labeled building blocks are particularly useful because they can undergo further chemical modifications, such as coupling reactions or protodecarboxylation, after the ¹⁸F-fluorination step. nih.gov This post-fluorination functionalization allows for the synthesis of a wider array of complex radiolabeled molecules. nih.gov

| Labeling Strategy | Precursor Type | Key Features | Reference |

| Nucleophilic Substitution | α-halo-α-fluoro esters | Requires anhydrous conditions and phase-transfer catalysts for optimal reactivity. | mdpi.com |

| Aqueous Methods | Tosylated precursors | Avoids the time-consuming azeotropic drying step, making it suitable for microfluidic systems. | mdpi.com |

| Post-Fluorination Functionalization | ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acids | Allows for subsequent chemical modifications like coupling or decarboxylation to create diverse radiotracers. | nih.gov |

| Copper-Mediated Labeling | Boronic acid pinacol esters | Provides a method for labeling precursors that may not be suitable for traditional nucleophilic substitution. | mdpi.com |

Application in Radiochemical Synthesis of Probes

The development of ¹⁸F-labeled probes is essential for PET imaging, a technique that provides functional and metabolic information in vivo. nih.gov The quinoline scaffold, present in this compound, is a privileged structure in medicinal chemistry and has been incorporated into various imaging agents. sapub.orgnih.gov For instance, ¹⁸F-labeled quinoline derivatives have been synthesized and evaluated as potential PET radiotracers for imaging neurodegenerative diseases like Alzheimer's disease. rsc.orgelsevierpure.com

The synthetic utility of ¹⁸F-labeled α,α-difluoroacetic acid derivatives lies in their ability to serve as versatile building blocks for constructing complex PET probes. After the successful incorporation of ¹⁸F, these intermediates can be coupled to biomolecules or other pharmacophores to create targeted radiotracers. nih.gov

An example of this multi-step approach is the synthesis of ¹⁸F-labeled TRPV1 (Transient Receptor Potential Vanilloid 1) inhibitors. nih.gov In this process, an ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acid derivative is first synthesized. This radiolabeled intermediate then undergoes further coupling reactions to be attached to the larger inhibitor molecule. nih.gov This strategy highlights the importance of developing robust ¹⁸F-labeling methods for key synthons that can be readily incorporated into a variety of molecular probes.

The general workflow for applying these labeled derivatives in probe synthesis is as follows:

Synthesis of a suitable precursor: A non-radioactive precursor molecule is designed and synthesized, containing a leaving group for subsequent nucleophilic attack by [¹⁸F]fluoride.

Radiofluorination: The precursor is reacted with activated [¹⁸F]fluoride to produce the ¹⁸F-labeled α,α-difluoroacetic acid derivative.

Post-Labeling Modification (if applicable): The radiolabeled intermediate is then chemically modified, for example, through ester hydrolysis followed by amide coupling, to attach it to a targeting vector (e.g., a peptide, antibody, or small molecule inhibitor).

Purification and Formulation: The final radiolabeled probe is purified, typically using High-Performance Liquid Chromatography (HPLC), and formulated in a biocompatible solution for administration. nih.gov

Advanced Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic chemistry increasingly prioritizes not only yield and purity but also environmental sustainability and operational efficiency. nih.govresearchgate.net Future research on 2,2-Difluoro-2-(quinolin-2-yl)acetic acid will undoubtedly focus on developing synthetic protocols that align with the principles of green chemistry.

Key areas of development include:

Catalytic C-H Functionalization: Moving away from traditional multi-step syntheses that require pre-functionalized starting materials, direct C-H difluoroalkylation of the quinoline (B57606) core represents a more atom-economical approach. researchgate.net Research into novel transition-metal catalysts (e.g., palladium, iron, copper) could enable the direct coupling of a quinoline heterocycle with a suitable difluoroacetic acid precursor, minimizing waste and synthetic steps. researchgate.netmdpi.com

Photoredox Catalysis: Visible-light-mediated reactions offer a sustainable alternative to thermally driven processes, often proceeding under mild conditions without the need for strong, hazardous reagents. rsc.org The development of photocatalytic systems could enable the radical-mediated introduction of the difluoroacetate (B1230586) group onto the quinoline ring, potentially offering unique selectivity.

Multicomponent Reactions (MCRs): Designing a convergent synthesis where the quinoline, the difluoroacetate source, and other necessary components are combined in a single step would significantly enhance efficiency. taylorfrancis.com MCRs are known for their ability to rapidly generate molecular complexity from simple starting materials, reducing purification steps and solvent usage. taylorfrancis.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Traditional Synthesis | C-H Functionalization | Photoredox Catalysis | Multicomponent Reaction |

|---|---|---|---|---|

| Key Advantage | Established methodology | High atom economy | Mild reaction conditions | High efficiency, step economy |

| Sustainability | Low to moderate | High | High | Very High |

| Starting Materials | Often pre-functionalized | Simple heterocycles | Readily available precursors | Simple, diverse building blocks |

| Potential Waste | Stoichiometric byproducts | Minimal catalytic waste | Minimal catalytic waste | Low, high atom economy |

Exploration of Novel Reactivity and Catalytic Systems

The unique electronic properties conferred by the gem-difluoro group and the quinoline nitrogen atom suggest that this compound could serve as a versatile building block or ligand in catalysis.

Future research will likely explore:

Decarboxylative Couplings: The carboxylic acid moiety can be used as a handle in decarboxylative cross-coupling reactions. Under the right catalytic conditions (e.g., using silver or photoredox catalysts), the compound could serve as a source of a difluoro(quinolin-2-yl)methyl radical or anion for the formation of new carbon-carbon or carbon-heteroatom bonds.

Novel Ligand Development: The quinoline nitrogen and the carboxylate group can act as a bidentate ligand, chelating to transition metals. The electronic influence of the adjacent CF2 group could modulate the properties of the resulting metal complexes, potentially leading to novel catalysts with unique reactivity or selectivity in reactions such as asymmetric hydrogenation or transfer hydrogenation.

Organocatalysis: The inherent properties of the molecule, such as the acidity of the carboxylic proton and the basicity of the quinoline nitrogen, could be harnessed in organocatalytic transformations. The compound itself or its derivatives might catalyze specific reactions through hydrogen bonding or acid-base interactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance reproducibility, safety, and scalability, the integration of synthetic routes with continuous flow chemistry and automated platforms is a critical future direction. researchgate.netillinois.edu Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions that can be challenging in traditional batch setups. researchgate.netresearchgate.net

Key benefits for the synthesis of this compound and its analogues include:

Enhanced Safety: The handling of potentially hazardous reagents or intermediates can be managed more safely in the small, enclosed volumes of a flow reactor. illinois.edu

Improved Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using parallel reactors, avoiding the complex challenges of scaling up batch reactors. researchgate.net

Process Optimization: Automated synthesis platforms coupled with in-line analytics allow for high-throughput screening of reaction conditions (catalysts, solvents, temperatures), rapidly identifying optimal parameters for the synthesis. uc.pt

Application of Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for rational design and application. Advanced spectroscopic techniques provide deeper insights beyond routine characterization.

Future research should employ:

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ¹⁹F NMR is crucial for fluorinated compounds. Advanced 2D NMR experiments (e.g., HOESY) can provide detailed information about through-space interactions and conformational preferences.

X-ray Crystallography: Obtaining single-crystal X-ray structures provides unambiguous proof of molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. This data is invaluable for validating computational models.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing insights into its stability and chemical bonds.

Synergistic Combination of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful approach to accelerate research and gain deeper mechanistic understanding. nih.govnih.gov Density Functional Theory (DFT) and other computational methods can be used to predict properties and guide experimental design. unesp.br

This synergistic approach can be applied to:

Mechanism Elucidation: Computational modeling can map out potential reaction pathways for the synthesis of the target molecule, calculate activation energies, and identify key intermediates, helping to rationalize experimental outcomes and optimize conditions. nih.gov

Property Prediction: DFT calculations can predict spectroscopic signatures (NMR chemical shifts, vibrational frequencies), which can aid in the analysis of experimental data. mdpi.com Electronic properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps can also be calculated to predict reactivity. nih.gov

Rational Design: By modeling the interaction of designed analogues with hypothetical biological targets or materials, computational methods can help prioritize which derivatives to synthesize, saving significant experimental effort. nih.gov

Table 2: Experimental vs. Computational Synergy

| Area of Focus | Experimental Approach | Computational Contribution | Synergistic Outcome |

|---|---|---|---|

| Structural Analysis | X-ray Crystallography, NMR | Geometry Optimization (DFT) | Validation of theoretical models, interpretation of complex NMR spectra. |

| Reaction Mechanisms | Kinetic studies, intermediate trapping | Transition state searching, energy profiling | Deeper understanding of reaction pathways, leading to rational optimization. |

| Spectroscopy | IR, UV-Vis, NMR data acquisition | Prediction of spectra (TD-DFT) | Accurate assignment of complex spectra, understanding electronic transitions. nih.gov |

| Analogue Design | Synthesis and screening of a library | In silico screening, property calculation | Prioritization of high-potential synthetic targets, reducing resource expenditure. |

Rational Design and Synthesis of Functionally Tailored Analogues

The core structure of this compound serves as a versatile scaffold for the creation of analogues with fine-tuned properties. Rational design, guided by computational and mechanistic insights, will focus on modifying the structure to modulate its inherent chemical characteristics. nih.gov

Strategic modifications could include:

Substitution on the Quinoline Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the quinoline's benzene (B151609) ring can systematically alter the molecule's electronic properties, pKa, lipophilicity, and potential as a ligand. nih.govresearchgate.net

Bioisosteric Replacement: The carboxylic acid could be replaced with a bioisostere like a tetrazole, which can mimic the acidity and charge distribution of the original group while potentially altering other properties.

These rationally designed analogues could be synthesized and studied to establish clear structure-property relationships, paving the way for their application in materials science or as tools for chemical biology.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,2-Difluoro-2-(quinolin-2-yl)acetic acid, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves fluorination of quinolin-2-yl precursors. A modified Suzuki–Miyaura cross-coupling (e.g., using boronic acids or esters) introduces the quinoline moiety. Subsequent carboxylation or hydrolysis steps yield the acetic acid derivative . Key factors for yield optimization include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.

- Temperature control : Reactions performed at 80–100°C improve intermediate stability.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns fluorine coupling patterns (e.g., CF₂ groups show splitting at δ 110–120 ppm for ¹³C) .

- X-ray diffraction : Resolves crystal packing and confirms stereochemistry of the quinoline moiety .

- Chromatography :

- HPLC-MS : Detects purity (>95%) and molecular ions ([M+H]+ m/z 218.03) .

- Gas chromatography : Monitors residual solvents (e.g., acetic acid) during purification .

- Collision Cross-Section (CCS) Data :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 218.026 | 136.4 |

| [M-H]- | 216.011 | 134.5 |

| Source: |

Advanced Research Questions

Q. How do electronic effects of the quinolin-2-yl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The quinoline ring’s electron-withdrawing nature activates the α-carbon for nucleophilic attack. Fluorine atoms further enhance this effect via inductive withdrawal, increasing susceptibility to amines or thiols .

- Contradictions : While nitro groups (e.g., in 4-nitrophenyl analogs) stabilize intermediates via resonance, quinoline’s π-deficient system may reduce regioselectivity in some reactions .

- Experimental Design : Use Hammett substituent constants (σ) to predict reaction rates. Compare with 4-nitrophenyl analogs (σ = 1.27) versus quinolin-2-yl (σ ≈ 1.15) .

Q. What computational models predict interactions with biological targets like FABP4/5?

- Docking Studies : Molecular dynamics simulations reveal hydrogen bonding between the carboxylic acid group and Arg126/Arg129 in FABP4. The quinoline moiety engages in π-π stacking with Tyr19 .

- Bioactivity Data : Analogous compounds (e.g., 2-(4-nitrophenyl)acetic acid derivatives) show IC₅₀ values of 3.9–4.5 µM against FABP4/5, suggesting similar potency for the quinoline variant .

- Validation : Pair computational results with surface plasmon resonance (SPR) assays to measure binding kinetics .

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

- Case Study : Fluoroacetate derivatives exhibit conflicting nephrotoxicity profiles. For example, 2,2-difluoro-3-carbamoylribose sulfonate is non-toxic, while FDVE (a sevoflurane metabolite) causes renal toxicity.

- Resolution Strategy :

- Metabolic Profiling : Use LC-MS to identify glutathione conjugates or reactive intermediates .

- Species-Specific Assays : Compare rat hepatocyte data with human primary cell models .

- Key Finding : Toxicity correlates with β-lyase activity in renal tissues, not inherent compound stability .

Methodological Guidance

Q. What protocols mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral Resolution :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA gradients.

- Asymmetric Catalysis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during fluorination steps .

- Yield Trade-off : Enantiomeric excess (ee) >90% reduces overall yield by 15–20% due to kinetic resolution .

Q. How can researchers leverage this compound in designing kinase inhibitors or epigenetic modulators?

- Kinase Targeting : The quinoline scaffold mimics ATP-binding motifs. Modify the acetic acid group to enhance binding to Syk or HDAC active sites .

- Epigenetic Applications : Incorporate into hydroxamate derivatives (e.g., SAHA analogs) to chelate Zn²⁺ in HDAC catalytic pockets .

- Structure-Activity Relationship (SAR) : Fluorine substitution at C2 increases metabolic stability but may reduce solubility (logP ≈ 2.1) .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for analogs, while others show no effect?

- Key Variables :

- Bacterial Strains : Gram-positive (e.g., S. aureus) are more susceptible due to membrane permeability differences .

- Substituent Position : Meta-fluorine on the quinoline ring enhances activity compared to para .

- Resolution : Standardize testing using CLSI guidelines and minimum inhibitory concentration (MIC) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.